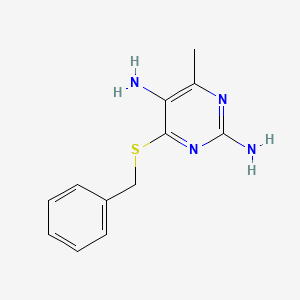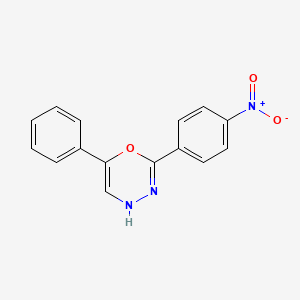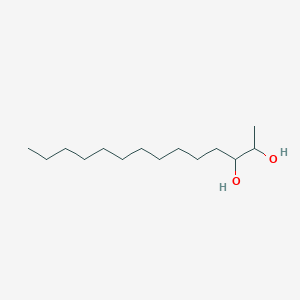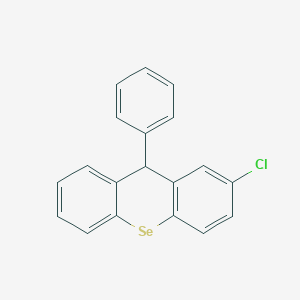
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a 2,3,3-trichloroprop-2-en-1-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2,3,3-trichloroprop-2-en-1-yl derivatives under controlled conditions. One common method is the Friedel-Crafts acylation, where benzoyl chloride reacts with the trichloropropenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Addition Reactions: The double bond in the trichloropropenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
作用机制
The mechanism of action of 4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride involves its reactivity towards nucleophiles due to the electrophilic nature of the benzoyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The trichloropropenyl group can also participate in reactions that modify the chemical environment of the compound, influencing its reactivity and interactions.
相似化合物的比较
Similar Compounds
Benzoyl Chloride: A simpler analog with a benzoyl chloride group but lacking the trichloropropenyl substituent.
2,3,3-Trichloroprop-2-en-1-yl Chloride: Contains the trichloropropenyl group but lacks the benzoyl chloride moiety.
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoic Acid: Similar structure but with a carboxylic acid group instead of the acyl chloride.
Uniqueness
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride is unique due to the combination of the benzoyl chloride and trichloropropenyl groups, which confer distinct reactivity and potential for diverse applications. The presence of multiple reactive sites allows for versatile chemical modifications and functionalization, making it a valuable compound in synthetic chemistry and research.
属性
CAS 编号 |
88218-52-4 |
|---|---|
分子式 |
C10H6Cl4O |
分子量 |
284.0 g/mol |
IUPAC 名称 |
4-(2,3,3-trichloroprop-2-enyl)benzoyl chloride |
InChI |
InChI=1S/C10H6Cl4O/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4H,5H2 |
InChI 键 |
GQDKJUPKKDSXJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=C(Cl)Cl)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)



![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)


![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)


![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
